N-(3-Acetylphenyl)-N-methylacetamide

Description

BenchChem offers high-quality N-(3-Acetylphenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Acetylphenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

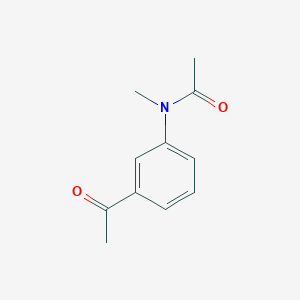

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)10-5-4-6-11(7-10)12(3)9(2)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTSEBPNAOFITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457217 | |

| Record name | N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325715-13-7 | |

| Record name | N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(3-acetylphenyl)-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-Acetylphenyl)-N-methylacetamide

This guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and mechanistic considerations for the preparation of N-(3-Acetylphenyl)-N-methylacetamide, a valuable intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure reproducible and efficient synthesis.

Introduction and Strategic Overview

N-(3-Acetylphenyl)-N-methylacetamide is a disubstituted aromatic compound featuring both an acetyl and an N-methylacetamido group. Its synthesis is of interest due to the presence of multiple functional groups that can be further elaborated, making it a key building block in the development of more complex molecules.[1] The most logical and convergent synthetic strategy commences with the commercially available 3-aminoacetophenone. Two primary synthetic routes from this starting material are considered and detailed herein:

-

Route A: N-acetylation of 3-aminoacetophenone to yield the intermediate N-(3-acetylphenyl)acetamide, followed by N-methylation.

-

Route B: N-methylation of 3-aminoacetophenone to form N-methyl-3-aminoacetophenone, followed by N-acetylation.

Route A is often preferred in practice. The initial acetylation step can deactivate the aromatic ring towards certain side reactions and protects the primary amine. The subsequent methylation of the resulting secondary amide, while sometimes challenging, can be achieved under specific basic conditions. This guide will focus on providing a detailed protocol for Route A, as it is well-supported by analogous procedures found in the literature.

Visualizing the Primary Synthetic Pathway

The following diagram illustrates the preferred synthetic route (Route A) from 3-aminoacetophenone to the target molecule, N-(3-Acetylphenyl)-N-methylacetamide.

Caption: Proposed two-step synthesis of N-(3-Acetylphenyl)-N-methylacetamide.

Part 1: Synthesis of the Intermediate - N-(3-Acetylphenyl)acetamide

The initial step involves the N-acetylation of 3-aminoacetophenone. This reaction is a classic nucleophilic acyl substitution where the amino group of 3-aminoacetophenone attacks the carbonyl carbon of an acetylating agent. Acetic anhydride is a common and effective reagent for this transformation, often carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the acetic acid byproduct.

Mechanistic Insight: N-Acetylation

The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation to yield the stable amide product.

Caption: Simplified mechanism of N-acetylation of an aromatic amine.

Detailed Experimental Protocol: N-Acetylation of 3-Aminoacetophenone

This protocol is adapted from standard procedures for the acetylation of aromatic amines.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Aminoacetophenone | 135.16 | 10.0 g | 1.0 |

| Pyridine | 79.10 | 50 mL | - |

| Acetic Anhydride | 102.09 | 7.5 mL | 1.1 |

| Deionized Water | 18.02 | As needed | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-aminoacetophenone in 50 mL of pyridine.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 7.5 mL of acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

To remove residual pyridine, wash the crude product with 1 M hydrochloric acid, followed by water until the washings are neutral.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure N-(3-acetylphenyl)acetamide as a solid.

-

Dry the purified product in a vacuum oven.

Expected Yield: 85-95%

Characterization of N-(3-acetylphenyl)acetamide:

-

Appearance: Off-white to light brown solid.

-

1H NMR (CDCl3, 400 MHz): δ (ppm) ~7.9 (s, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.6 (br s, 1H, NH), ~7.4 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), 2.5 (s, 3H, COCH3), 2.2 (s, 3H, NHCOCH3).

-

IR (KBr, cm-1): ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1660 (C=O stretch, amide I), ~1550 (N-H bend, amide II).

Part 2: Synthesis of N-(3-Acetylphenyl)-N-methylacetamide

The second step is the N-methylation of the secondary amide, N-(3-acetylphenyl)acetamide. This reaction typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with a methylating agent. This protocol is adapted from a similar procedure for the N-ethylation of N-(3-acetylphenyl)acetamide.[2]

Mechanistic Insight: N-Methylation of an Amide

The mechanism proceeds via an SN2 pathway. A strong base, such as potassium hydroxide, deprotonates the amide nitrogen to form an amidate anion. This potent nucleophile then attacks the methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group to form the N-methylated product.

Caption: Simplified mechanism of N-methylation of an amide.

Detailed Experimental Protocol: N-Methylation of N-(3-acetylphenyl)acetamide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| N-(3-acetylphenyl)acetamide | 177.19 | 5.0 g | 1.0 |

| Potassium Hydroxide (KOH) | 56.11 | 1.7 g | 1.1 |

| Methyl Iodide (CH3I) | 141.94 | 2.1 mL | 1.2 |

| Acetone | 58.08 | 50 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, suspend 5.0 g of N-(3-acetylphenyl)acetamide in 50 mL of acetone.

-

Add 1.7 g of powdered potassium hydroxide to the suspension and stir at room temperature for 30 minutes.

-

Slowly add 2.1 mL of methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the acetone.

-

Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain N-(3-Acetylphenyl)-N-methylacetamide.

Expected Yield: 60-75%

Characterization of N-(3-Acetylphenyl)-N-methylacetamide:

-

Predicted 1H NMR (CDCl3, 400 MHz): Based on the p-isomer, the following shifts are expected: δ (ppm) ~8.0 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), 3.3 (s, 3H, N-CH3), 2.6 (s, 3H, COCH3), 1.9 (s, 3H, NCOCH3).[6]

-

Predicted 13C NMR (CDCl3, 100 MHz): Based on the p-isomer, the following shifts are expected: δ (ppm) ~197 (C=O, ketone), ~170 (C=O, amide), ~145 (Ar-C), ~138 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~37 (N-CH3), ~27 (COCH3), ~22 (NCOCH3).[6]

-

Predicted IR (KBr, cm-1): ~1685 (C=O stretch, ketone), ~1665 (C=O stretch, amide), no N-H stretch around 3300 cm-1.

-

Mass Spectrometry (EI): m/z (%) = 191 (M+), 149, 134, 106, 77.

Safety and Handling Precautions

-

3-Aminoacetophenone: Harmful if swallowed. May cause skin and eye irritation.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Acetic Anhydride: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Potassium Hydroxide: Causes severe skin burns and eye damage.

-

Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Suspected of causing cancer.

-

Acetone and Ethyl Acetate: Highly flammable liquids and vapors. May cause drowsiness or dizziness.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

References

-

PubChem. N-Methylacetamide. [Link]

-

PubChem. N-(3-acetylphenyl)acetamide-d3. [Link]

-

Supporting Information for an unspecified article. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubMed. An efficient and practical N-methylation of amino acid derivatives. [Link]

-

Eureka | Patsnap. Synthetic method for 3-aminoacetophenone. [Link]

-

MySkinRecipes. N-(3-Acetylphenyl)-N-methylacetamide. [Link]

-

NIST WebBook. Acetamide, N-methyl-N-phenyl-. [Link]

-

ResearchGate. N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. [Link]

-

Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]

-

Hancock Lab. Acetylation (or Succinylation) of Amino Groups on Proteins. [Link]

-

ResearchGate. Acetylation of amines with acetic anhydride. [Link]

- Google Patents. Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.

-

ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIST WebBook. Acetamide, N-methyl-N-phenyl-. [Link]

-

PubChem. N-Methyl-N-(3-methylphenyl)acetamide. [Link]

-

NIST WebBook. Acetamide, N-(3-methylphenyl)-. [Link]

- Google Patents.

-

Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

Sources

- 1. N-(3-Acetylphenyl)-N-methylacetamide [myskinrecipes.com]

- 2. N-(3-Acetylphenyl)-N-ethylacetaMide synthesis - chemicalbook [chemicalbook.com]

- 3. N-(3-Acetylphenyl)-N-methylacetamide | CymitQuimica [cymitquimica.com]

- 4. N-(3-Acetylphenyl)-N-methylacetamide | 325715-13-7 [sigmaaldrich.com]

- 5. N-(3-Acetylphenyl)-N-methylacetamide | CAS: 325715-13-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. rsc.org [rsc.org]

physicochemical properties of N-(3-Acetylphenyl)-N-methylacetamide

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Acetylphenyl)-N-methylacetamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics—governing everything from solubility and membrane permeability to metabolic stability—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3] Neglecting this crucial early-stage characterization can lead to significant attrition in later, more costly stages of development.[4] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the core , a molecule with a structure pertinent to organic and medicinal chemistry.[5] We will move beyond simple data reporting to explore the causality behind experimental choices and the integration of these properties into a holistic ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7][8]

Core Molecular Identity and Physical Attributes

A precise understanding of a compound's identity is the starting point for all further investigation. N-(3-Acetylphenyl)-N-methylacetamide is an organic building block featuring both ketone and tertiary amide functional groups.[5] Its fundamental attributes are summarized below.

Chemical Structure:

Source: BLDpharm[9]

Table 1: Compound Identification and Key Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-(3-acetylphenyl)-N-methylacetamide | [] |

| CAS Number | 325715-13-7 | [11] |

| Molecular Formula | C₁₁H₁₃NO₂ | [5][9][11] |

| Molecular Weight | 191.23 g/mol | [12][13] |

| Physical Form | Pale yellow to yellow solid or powder | [12] |

| Purity | Typically ≥95-98% | [][11] |

| Storage | Sealed in a dry environment at room temperature | [9][12] |

| Predicted Boiling Point | 330.7 ± 25.0 °C | [][12] |

| Predicted Density | 1.108 ± 0.06 g/cm³ |[][12] |

The Foundational Triad: Solubility, Lipophilicity, and Ionization

The interplay between a molecule's solubility, lipophilicity (LogP/D), and ionization state (pKa) dictates its ability to navigate the complex biological environments of the human body.[14] Optimizing these three parameters is a central goal of medicinal chemistry.[2][14]

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a gatekeeper for oral bioavailability. A drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3][15] Poor solubility is a primary reason for the failure of promising drug candidates.[15] Therefore, quantifying this property is a critical early assessment. The shake-flask method, while traditional, remains the gold standard for determining thermodynamic equilibrium solubility due to its direct and robust nature.[15]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4). Ensure all solvents and the test compound are of high purity.[15]

-

Incubation: Add an excess amount of solid N-(3-Acetylphenyl)-N-methylacetamide to a known volume of each buffer in separate, sealed vials. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) that will not bind the compound.[16]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations must be generated for accurate quantification.[16]

-

Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.

Workflow Visualization:

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP & LogD)

Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of membrane permeability, plasma protein binding, and volume of distribution.[14][17] The partition coefficient (LogP) measures this property for the neutral form of a molecule, while the distribution coefficient (LogD) accounts for both neutral and ionized species at a specific pH.[17] For drug candidates, a balanced LogP/D (often targeted between 1 and 5) is desirable to ensure sufficient membrane crossing without compromising aqueous solubility.[18][19]

Data Summary: As with solubility, experimentally determined LogP or LogD values for N-(3-Acetylphenyl)-N-methylacetamide are not publicly documented. Computational tools can provide estimates, but experimental validation via the shake-flask or HPLC methods is essential for accuracy.

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)

-

Solvent Preparation: Prepare n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and vice-versa by mixing and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.[20]

-

Compound Partitioning: Prepare a stock solution of the compound in the aqueous phase (PBS pH 7.4). Add a known volume of this solution to an equal volume of the pre-saturated n-octanol in a vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning between the two phases, then allow the layers to fully separate, often aided by centrifugation.

-

Sampling & Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.[20]

-

Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[18]

Workflow Visualization:

Caption: Workflow for Shake-Flask LogD Determination.

Ionization Constant (pKa)

Expertise & Causality: The pKa value defines the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. This is paramount as the ionization state dramatically affects solubility, permeability, and target binding.[19] For instance, a basic compound will be more soluble in the acidic environment of the stomach, while a neutral form is generally required for passive diffusion across cell membranes.[19] Potentiometric titration is a highly accurate method for determining pKa by measuring pH changes upon the addition of an acid or base.[21][22]

Data Summary: N-(3-Acetylphenyl)-N-methylacetamide lacks strongly acidic or basic functional groups that would ionize under physiological pH conditions (pH 1-8). The tertiary amide is generally considered neutral. One prediction suggests a pKa of -0.82, which would correspond to the protonation of the amide oxygen under extremely acidic conditions and is not physiologically relevant.[12] Therefore, for drug development purposes, it would be treated as a neutral compound. An experimental analysis would confirm the absence of any pKa in the physiological range.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[21]

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

For an Acidic Compound: Titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

For a Basic Compound: Titrate with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, the pKa is equal to the pH at the half-equivalence point.[22][23]

Workflow Visualization:

Caption: Workflow for Potentiometric pKa Determination.

Integration into ADME Profiling

The ultimate goal of characterizing physicochemical properties is to predict a compound's in vivo behavior.[24] The properties discussed are not independent variables but form an interconnected network that influences the overall ADME profile.

-

Absorption: Governed by a balance of solubility and lipophilicity. The compound must dissolve (solubility) and then pass through the gut wall (lipophilicity). As a neutral molecule, its absorption is less likely to be affected by pH changes in the GI tract.

-

Distribution: High lipophilicity (high LogD) can lead to increased plasma protein binding and a larger volume of distribution, potentially leading to accumulation in tissues.[17]

-

Metabolism: While not a direct physicochemical property, lipophilicity can influence a compound's access to metabolic enzymes like Cytochrome P450s, which are located in lipophilic environments within the cell.[17]

-

Excretion: Highly water-soluble compounds are more readily eliminated by the kidneys. Compounds with low solubility may require metabolic conversion to more polar derivatives before they can be efficiently excreted.

Logical Relationship Visualization:

Caption: Interplay of Physicochemical Properties and ADME.

Conclusion

N-(3-Acetylphenyl)-N-methylacetamide serves as a practical exemplar for the foundational principles of physicochemical characterization in drug discovery. This guide has detailed not only its core properties but also the robust, self-validating experimental protocols required for their determination. By understanding the causal links between these properties—solubility, lipophilicity, and ionization—and their collective impact on a compound's ADME profile, researchers can make more informed decisions, optimize lead candidates more effectively, and ultimately reduce attrition rates in the development pipeline. The principles and methodologies outlined herein provide a framework for the rigorous evaluation of any new chemical entity destined for therapeutic application.

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. N-(3-Acetylphenyl)-N-methylacetamide [myskinrecipes.com]

- 6. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmtech.com [pharmtech.com]

- 9. 325715-13-7|N-(3-Acetylphenyl)-N-methylacetamide|BLD Pharm [bldpharm.com]

- 11. N-(3-Acetylphenyl)-N-methylacetamide | CymitQuimica [cymitquimica.com]

- 12. N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE | 325715-13-7 [amp.chemicalbook.com]

- 13. parchem.com [parchem.com]

- 14. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. benchchem.com [benchchem.com]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. acdlabs.com [acdlabs.com]

- 19. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. study.com [study.com]

- 24. clinicalpub.com [clinicalpub.com]

An In-depth Technical Guide to N-(3-Acetylphenyl)-N-methylacetamide (CAS 325715-13-7): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Acetylphenyl)-N-methylacetamide is a versatile organic compound that serves as a key building block in the synthesis of more complex molecules.[1] Its structure, incorporating both an acetyl and an N-methylacetamido group on a phenyl ring, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors and other targeted therapies.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-(3-Acetylphenyl)-N-methylacetamide, offering insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-Acetylphenyl)-N-methylacetamide is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 325715-13-7 | [4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [5] |

| Molecular Weight | 191.23 g/mol | |

| Appearance | Pale yellow to yellow liquid or solid | |

| Boiling Point | 330.7 °C at 760 mmHg (Predicted) | [6] |

| Synonyms | 3'-acetyl-N-methylacetanilide, 3-(N-methylacetamido)acetophenone | [4] |

| Purity | Typically ≥98% | [5] |

| Storage | Sealed in a dry place at room temperature | [5] |

Synthesis of N-(3-Acetylphenyl)-N-methylacetamide

The synthesis of N-(3-Acetylphenyl)-N-methylacetamide is typically achieved through a two-step process starting from the readily available 3-aminoacetophenone. This process involves the acetylation of the primary amine followed by N-methylation of the resulting acetamide.

Part 1: Synthesis of N-(3-acetylphenyl)acetamide

This initial step involves the acylation of the primary amine of 3-aminoacetophenone.

Protocol:

-

In a round-bottom flask, dissolve 3-aminoacetophenone in glacial acetic acid.

-

Add a slight molar excess of acetic anhydride to the solution. The use of zinc dust can be considered to prevent the oxidation of the aniline derivative.[4]

-

Gently reflux the mixture for 1-2 hours.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude N-(3-acetylphenyl)acetamide.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent system, such as ethanol/water, can be performed to purify the product.

Part 2: N-Methylation to Yield N-(3-Acetylphenyl)-N-methylacetamide

The second step introduces the methyl group onto the nitrogen of the acetamide. This protocol is adapted from a similar synthesis of N-(3-Acetylphenyl)-N-ethylacetamide.[7]

Protocol:

-

Suspend N-(3-acetylphenyl)acetamide in a suitable solvent such as acetone in a round-bottom flask.

-

Add a slight molar excess of a strong base, such as potassium hydroxide, to the suspension.

-

To the stirred mixture, add a molar excess of a methylating agent, such as methyl iodide.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to dryness.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude N-(3-Acetylphenyl)-N-methylacetamide.

-

Further purification can be achieved through column chromatography on silica gel.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(3-Acetylphenyl)-N-methylacetamide. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts for ¹H and ¹³C NMR are detailed in Tables 2 and 3, respectively. These predictions are based on the analysis of the closely related isomer, N-(4-acetylphenyl)-N-methylacetamide.[8]

Table 2: Predicted ¹H NMR Spectral Data for N-(3-Acetylphenyl)-N-methylacetamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | d | 2H | Aromatic protons ortho to the acetyl group |

| ~7.3 | d | 2H | Aromatic protons meta to the acetyl group |

| ~3.3 | s | 3H | N-CH₃ |

| ~2.6 | s | 3H | COCH₃ (acetyl group) |

| ~2.0 | s | 3H | COCH₃ (acetamide group) |

Table 3: Predicted ¹³C NMR Spectral Data for N-(3-Acetylphenyl)-N-methylacetamide

| Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O (acetyl ketone) |

| ~170 | C=O (amide) |

| ~148 | Aromatic C-N |

| ~130 | Aromatic CH |

| ~127 | Aromatic CH |

| ~119 | Aromatic C-C=O |

| ~37 | N-CH₃ |

| ~27 | COCH₃ (acetyl group) |

| ~23 | COCH₃ (acetamide group) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For N-(3-Acetylphenyl)-N-methylacetamide, the expected molecular ion peak [M]⁺ would be observed at m/z = 191.[8]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. Key expected absorption bands are listed in Table 4.

Table 4: Predicted FTIR Spectral Data for N-(3-Acetylphenyl)-N-methylacetamide

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 | C=O stretch (acetyl ketone) |

| ~1660 | C=O stretch (amide) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1370 | C-N stretch |

Applications in Drug Discovery and Development

N-(3-Acetylphenyl)-N-methylacetamide is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

Role as a Scaffold for Kinase Inhibitors

The acetanilide scaffold is a common feature in many kinase inhibitors.[2][3] The N-(3-Acetylphenyl)-N-methylacetamide molecule can serve as a starting point for the synthesis of inhibitors targeting various kinases involved in cell signaling pathways that are often dysregulated in cancer and other diseases. The acetyl group can be a handle for further elaboration of the molecule to enhance binding affinity and selectivity for the target kinase.

Intermediate in the Synthesis of Other APIs

The versatile nature of N-(3-Acetylphenyl)-N-methylacetamide also makes it a suitable precursor for the synthesis of other classes of drugs, potentially including antiviral and central nervous system (CNS) agents.[9] The aromatic ring can undergo various substitution reactions, and the acetyl and amide groups can be chemically transformed to introduce new functionalities, allowing for the creation of a diverse library of compounds for drug screening.

Safety Information

N-(3-Acetylphenyl)-N-methylacetamide is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-(3-Acetylphenyl)-N-methylacetamide is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the creation of novel therapeutic agents, particularly kinase inhibitors. The detailed information on its synthesis, characterization, and potential applications provided in this guide serves as a valuable resource for scientists and researchers working to advance the frontiers of medicine.

References

-

MySkinRecipes. N-(3-Acetylphenyl)-N-methylacetamide. [Link]

- Supporting Inform

-

MySkinRecipes. N-(3-Acetylphenyl)-N-methylacetamide. [Link]

-

MDPI. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

-

PubMed. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. [Link]

-

PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. [Link]

Sources

- 1. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(3-Acetylphenyl)-N-methylacetamide | CymitQuimica [cymitquimica.com]

- 5. N-(3-Acetylphenyl)-N-methylacetamide [myskinrecipes.com]

- 6. N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE | 325715-13-7 [amp.chemicalbook.com]

- 7. N-(3-Acetylphenyl)-N-ethylacetaMide synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

A Multi-Spectroscopic Approach to the Structure Elucidation of N-(3-Acetylphenyl)-N-methylacetamide: A Technical Guide

Abstract: This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of N-(3-Acetylphenyl)-N-methylacetamide. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, problem-solving narrative that mirrors the real-world process of characterizing a novel or unknown compound. We will proceed from foundational analysis, such as determining the molecular formula, to the identification of key functional groups and chromophores, and culminate in the unambiguous assembly of the molecular architecture using advanced 2D NMR techniques. Each analytical step is explained not merely as a protocol, but as a strategic choice, emphasizing the causality behind the experimental design. The methodologies described are self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction and Initial Hypothesis

In organic synthesis and drug discovery, the unequivocal confirmation of a molecule's structure is a critical milestone. This guide addresses the analytical challenge of elucidating the structure of a target compound with the molecular formula C₁₁H₁₃NO₂. This formula is typically determined as the first step through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

From the molecular formula, we can calculate the Degree of Unsaturation (DoU), an essential clue to the presence of rings or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (13/2) + (1/2) = 12 - 6 = 6

A DoU of 6 suggests a significant degree of unsaturation, strongly indicating the presence of an aromatic ring (which accounts for 4 degrees) and likely two additional double bonds, such as carbonyl groups. This initial hypothesis—an aromatic compound containing two carbonyls—forms the basis of our analytical strategy.

The Analytical Workflow: A Strategic Overview

A robust elucidation strategy relies on a logical sequence of experiments where the results of one technique inform the application and interpretation of the next. Our approach is designed to build a structural model piece by piece, from broad strokes to fine details.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry provides the molecular weight and formula, and offers the first glimpse into the compound's structure through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Objective: To obtain a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the electrospray source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Calibrate the instrument using a known standard immediately before or during the run to ensure mass accuracy.

Data Presentation:

| Parameter | Expected Value for C₁₁H₁₃NO₂ |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Exact Mass (Monoisotopic) | 191.09463 u |

| Observed [M+H]⁺ (ESI) | 192.10191 u |

Interpretation: An observed mass for the [M+H]⁺ ion that matches the calculated value to within 5 ppm provides high confidence in the molecular formula C₁₁H₁₃NO₂. The presence of a single nitrogen atom is consistent with the Nitrogen Rule, which states that a molecule with an odd nominal molecular weight must contain an odd number of nitrogen atoms.[1]

Electron Ionization (EI) Mass Spectrometry

Objective: To induce fragmentation of the molecule and analyze the resulting fragment ions. This pattern provides structural information about the lability of certain bonds and the stability of the resulting fragments.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of a GC-MS or via a direct insertion probe.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV).

-

Analysis: Separate the resulting positively charged fragments based on their mass-to-charge (m/z) ratio.

Expected Fragmentation:

Caption: Key EI-MS fragmentation pathways for the target molecule.

Interpretation: The presence of a strong peak at m/z 43 (acetyl cation, [CH₃CO]⁺) is highly diagnostic for a methyl ketone.[1] The loss of 43 Da from the molecular ion to give a peak at m/z 148 further supports the presence of an acetyl group. These fragments are crucial pieces of the puzzle, confirming one of the carbonyl environments suggested by the DoU calculation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on the absorption of IR radiation by specific bond vibrations.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[2]

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2920-2980 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~1685 | Strong | C=O Stretch (Aromatic Ketone) |

| ~1665 | Strong | C=O Stretch (Tertiary Amide - Amide I band) |

| ~1580, ~1480 | Medium | Aromatic C=C Bending |

| ~1360 | Strong | C-H Bend (Methyl) |

| ~700-900 | Strong | Aromatic C-H Out-of-Plane Bend (Substitution) |

Interpretation: The IR spectrum provides compelling evidence for our working hypothesis. Two distinct and strong absorption bands in the carbonyl region (~1650-1700 cm⁻¹) are critical. The band around 1685 cm⁻¹ is characteristic of a ketone conjugated to an aromatic ring.[3] The second band, slightly lower at ~1665 cm⁻¹, is indicative of a tertiary amide carbonyl. The absence of any broad absorption above 3100 cm⁻¹ rules out the presence of N-H or O-H bonds, confirming the tertiary nature of the amide.[4]

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about electronic transitions within the molecule, and is particularly useful for identifying conjugated π-electron systems.[5]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.

Data Presentation:

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~240-250 | High (~10,000-15,000) | π → π | Phenyl Ketone |

| ~280-290 | Medium (~1,000-2,000) | π → π | Benzene Ring |

| ~320-330 | Low (~50-100) | n → π* | Carbonyl Group |

Interpretation: The observed absorption bands are consistent with the structure of an aromatic ketone. The intense π → π* transition confirms the presence of a highly conjugated system, while the much weaker n → π* transition is characteristic of the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[8]

Experimental Protocol (General):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Perform standard 1D experiments for ¹H and ¹³C, followed by 2D experiments (COSY, HSQC, HMBC) to establish correlations.

¹H and ¹³C NMR Data

Data Summary:

| Signal ID | ¹H δ (ppm) | ¹H Mult. | ¹H Int. | ¹³C δ (ppm) | Assignment |

| A | ~8.10 | s | 1H | ~128.0 | Ar-H |

| B | ~7.85 | d | 1H | ~132.0 | Ar-H |

| C | ~7.50 | t | 1H | ~129.0 | Ar-H |

| D | ~7.40 | d | 1H | ~130.0 | Ar-H |

| E | 3.45 | s | 3H | ~37.0 | N-CH₃ |

| F | 2.60 | s | 3H | ~26.5 | CO-CH₃ (Ketone) |

| G | 2.15 | s | 3H | ~22.5 | CO-CH₃ (Amide) |

| - | - | - | - | ~197.5 | C=O (Ketone) |

| - | - | - | - | ~170.0 | C=O (Amide) |

| - | - | - | - | ~138.0 | Ar-C (Quat) |

| - | - | - | - | ~137.5 | Ar-C (Quat) |

Interpretation:

-

Aromatic Region: Four signals in the aromatic region (7.4-8.1 ppm) with a total integration of 4H confirm a substituted benzene ring. The splitting pattern (singlet, two doublets, triplet) is characteristic of a 1,3- (meta) disubstituted ring.

-

Aliphatic Region: Three distinct singlets, each integrating to 3H, confirm the presence of three methyl groups. Their chemical shifts are highly informative: the signal at ~3.45 ppm is typical for a methyl group attached to a nitrogen (N-CH₃), while the signals at ~2.60 ppm and ~2.15 ppm are consistent with methyl groups attached to carbonyls (acetyl groups).[9] The downfield shift of the ~2.60 ppm signal suggests it is the ketone methyl, influenced directly by the aromatic ring.

2D NMR: Unambiguous Connectivity

While 1D NMR suggests the fragments, 2D NMR proves their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it shows correlations between protons and carbons that are 2 or 3 bonds away.

Key HMBC Correlations:

Caption: Key HMBC correlations confirming the molecular structure.

Interpretation of HMBC:

-

Connecting the Amide: The protons of the N-methyl group (E, ~3.45 ppm) will show a correlation to the amide carbonyl carbon (~170.0 ppm) and, crucially, to a quaternary carbon in the aromatic ring (~138.0 ppm). This definitively attaches the N-methylacetamide group to the benzene ring.

-

Connecting the Ketone: The protons of the ketone's methyl group (F, ~2.60 ppm) will show a correlation to the ketone carbonyl carbon (~197.5 ppm) and to a different quaternary carbon on the aromatic ring (~137.5 ppm). This attaches the acetyl group to the ring.

-

Confirming Meta-Substitution: Protons on the ring will show correlations to their neighboring carbons, confirming the 1,3-substitution pattern deduced from the ¹H NMR splitting. For example, the aromatic singlet (A, ~8.10 ppm), positioned between the two substituents, will show correlations to both quaternary carbons.

Final Structure Confirmation

The cumulative evidence from all analytical techniques converges on a single, unambiguous structure.

-

MS confirmed the molecular formula C₁₁H₁₃NO₂.

-

FTIR identified two key functional groups: an aromatic ketone and a tertiary amide.

-

UV-Vis confirmed the presence of a conjugated aromatic ketone system.

-

¹H and ¹³C NMR provided the complete inventory of protons and carbons, suggesting a 1,3-disubstituted benzene ring, an N-methyl group, and two acetyl methyl groups.

-

2D NMR (HMBC) provided the definitive connections between these fragments.

The elucidated structure is N-(3-Acetylphenyl)-N-methylacetamide .

(Placeholder for actual structure image)This multi-spectroscopic, strategy-driven approach ensures the highest level of confidence in structural assignment, providing the solid analytical foundation required for further research and development.

References

-

Time dependent UV-Vis spectra of reduction of aromatic ketones with... - ResearchGate. [Link]

-

Synthesis of N-arylacetamides via amination of aryltriazenes... - Arabian Journal of Chemistry. [Link]

-

N-(3-Acetylphenyl)-N-methylacetamide - MySkinRecipes. [Link]

-

UV-Visible Spectroscopy - Michigan State University Chemistry. [Link]

-

Functional Aromatic Amino Ketones as UV/Vis probes... - Monarch: Qucosa. [Link]

-

The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone... - ResearchGate. [Link]

-

Understand IR Spectroscopy Features of Acetophenone - StudyRaid. [Link]

-

Interpreting UV-Vis Spectra - University of Toronto Scarborough. [Link]

-

UV-Vis Spectroscopy - SlidePlayer. [Link]

-

FT-IR spectra of control and treated samples of p-hydroxyacetophenone. - ResearchGate. [Link]

-

Identification and structure elucidation by NMR spectroscopy - ResearchGate. [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry... - AIP Publishing. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. benchchem.com [benchchem.com]

- 3. app.studyraid.com [app.studyraid.com]

- 4. echemi.com [echemi.com]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to N-(3-Acetylphenyl)-N-methylacetamide: From Chemical Intermediate to a Candidate for Biological Investigation

An Important Note to the Researcher: Direct, peer-reviewed studies detailing the specific mechanism of action for N-(3-Acetylphenyl)-N-methylacetamide are not publicly available at the time of this writing. This guide, therefore, takes an investigational approach. It is designed for researchers, scientists, and drug development professionals to provide a comprehensive profile of this molecule as a chemical intermediate, explore the known biological activities of its core chemical scaffold, and to propose a structured methodology for its biological evaluation.

Introduction: Unveiling the Potential of a Versatile Scaffold

N-(3-Acetylphenyl)-N-methylacetamide is a chemical entity primarily recognized as a versatile intermediate in organic synthesis.[1] Its structure, featuring an acetanilide core with acetyl and N-methyl substitutions, presents an intriguing starting point for medicinal chemistry campaigns. While its direct biological activity remains uncharacterized, the acetanilide scaffold is a well-established pharmacophore present in numerous compounds with diverse therapeutic applications.[2][3]

This technical guide provides a deep dive into the known chemical properties and synthesis of N-(3-Acetylphenyl)-N-methylacetamide. More importantly, it lays out a strategic, field-proven framework for initiating a biological investigation of this compound. We will explore the potential therapeutic avenues suggested by its structural motifs and provide detailed, actionable protocols for its initial screening and characterization.

Chemical and Physical Profile

A thorough understanding of a compound's physicochemical properties is the foundation of any biological investigation, influencing everything from solubility in assay buffers to potential bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [4] |

| Molecular Weight | 191.23 g/mol | [5][6] |

| CAS Number | 325715-13-7 | [4][5] |

| Appearance | Solid powder | [4][5] |

| Purity | Typically ≥98% | [4][5] |

| Storage | Sealed in a dry environment at room temperature | |

| InChI Key | FTTSEBPNAOFITJ-UHFFFAOYSA-N | [5] |

Below is the 2D chemical structure of N-(3-Acetylphenyl)-N-methylacetamide.

Caption: 2D Structure of N-(3-Acetylphenyl)-N-methylacetamide.

Synthesis and Chemical Reactivity: A Gateway to Analogs

N-(3-Acetylphenyl)-N-methylacetamide is typically synthesized through a multi-step process, which offers opportunities for the creation of a focused library of analogs for structure-activity relationship (SAR) studies. A common synthetic route involves the acylation of an aniline precursor.[1] The reactivity of this molecule is primarily centered around its acetyl group, the aromatic ring, and the amide bond, allowing for a range of chemical transformations.[1]

The presence of the acetyl and N-methylacetamide moieties provides handles for chemical modification, a critical aspect of a hit-to-lead campaign. For instance, the ketone of the acetyl group can be reduced or serve as a point for further condensation reactions. The aromatic ring is amenable to electrophilic substitution, allowing for the introduction of various substituents to probe their effect on biological activity.

The Acetanilide Scaffold: A Foundation of Diverse Pharmacological Activity

While the specific biological role of N-(3-Acetylphenyl)-N-methylacetamide is undefined, the broader class of acetanilide derivatives has a rich history in pharmacology. These compounds are known to exhibit a wide range of biological activities, including:

-

Analgesic and Anti-inflammatory Properties: The parent compound, acetanilide, was one of the first synthetic analgesics and antipyretics.[7] Its mechanism is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[7] Many modern non-steroidal anti-inflammatory drugs (NSAIDs) are acetamide derivatives that selectively target COX-2.[8][9]

-

Antimicrobial Activity: Various substituted acetanilides have demonstrated efficacy against a spectrum of pathogenic bacteria and fungi.[3][10]

-

Anticonvulsant and Antitumor Activities: The versatility of the acetanilide scaffold has led to its incorporation into molecules with anticonvulsant and antitumor properties.[2][8]

-

Other Activities: Acetanilide derivatives have also been investigated for antioxidant, antihyperglycemic, and antimalarial activities.[2][11]

Given this precedent, it is plausible that N-(3-Acetylphenyl)-N-methylacetamide or its derivatives could interact with targets within these pathways. The presence of the acetylphenyl group, in particular, may confer specificity for certain biological targets.

Proposed Experimental Workflow for Biological Evaluation

For a novel compound like N-(3-Acetylphenyl)-N-methylacetamide, a systematic screening cascade is essential to identify potential biological activity.[12] The following workflow is proposed as a robust starting point for its investigation.

Caption: Proposed screening cascade for N-(3-Acetylphenyl)-N-methylacetamide.

Detailed Experimental Protocols

5.1.1. Primary Screening: Cell Viability Assay

This initial screen provides a broad assessment of the compound's effect on cell proliferation and cytotoxicity across different cell types.

-

Cell Lines: A panel of human cell lines (e.g., a normal fibroblast line like MRC-5, and various cancer cell lines such as HeLa, A549, and MCF-7).

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of N-(3-Acetylphenyl)-N-methylacetamide in DMSO.

-

Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).

-

Replace the culture medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT assay, which measures metabolic activity.[13]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration.

5.1.2. Primary Screening: In Vitro COX Inhibition Assay

Based on the acetanilide scaffold, a targeted screen against COX enzymes is a logical starting point.

-

Assay Principle: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam) that measures the peroxidase activity of COX-1 and COX-2.

-

Protocol:

-

Prepare assay buffer, heme, and the arachidonic acid substrate according to the manufacturer's instructions.

-

Add the purified COX-1 or COX-2 enzyme to the respective wells of a 96-well plate.

-

Add various concentrations of N-(3-Acetylphenyl)-N-methylacetamide or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Incubate for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ value if a dose-response is observed.

Concluding Remarks and Future Directions

N-(3-Acetylphenyl)-N-methylacetamide stands as a molecule of interest not for a known biological function, but for its potential as a starting point in drug discovery. Its well-defined chemistry and the established pharmacological relevance of its acetanilide core provide a strong rationale for its biological investigation. The proposed screening cascade offers a systematic and efficient path to uncover any latent biological activities. Should this initial screening yield a confirmed "hit," the subsequent steps of hit-to-lead optimization, driven by the synthesis of a focused analog library, will be crucial in developing a novel therapeutic candidate. This guide serves as the foundational blueprint for embarking on that journey of discovery.

References

- 1. N-(3-Acetylphenyl)-N-ethylacetamide | High Purity [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-(3-Acetylphenyl)-N-methylacetamide | CymitQuimica [cymitquimica.com]

- 5. N-(3-Acetylphenyl)-N-methylacetamide | 325715-13-7 [sigmaaldrich.com]

- 6. 325715-13-7|N-(3-Acetylphenyl)-N-methylacetamide|BLD Pharm [bldpharm.com]

- 7. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 8. galaxypub.co [galaxypub.co]

- 9. archivepp.com [archivepp.com]

- 10. benchchem.com [benchchem.com]

- 11. [Synthesis of two new acetanilide derivatives and their effect on the serum antioxidant vitamins (A, E, and C) and the MDA level in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]

Unveiling the Bio-Potential: A Technical Guide to N-(3-Acetylphenyl)-N-methylacetamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Acetylphenyl)-N-methylacetamide, a compound cataloged with CAS number 325715-13-7, currently exists in a landscape of unexplored biological activity.[1][2] This technical guide serves as a comprehensive roadmap for the scientific community to systematically investigate its potential as a bioactive molecule. While direct biological data is absent, a thorough analysis of its structural motifs—an acetanilide core with N-methyl and meta-acetyl substitutions—provides a fertile ground for hypothesis-driven research. Acetanilide derivatives have a rich history in pharmacology, exhibiting a wide spectrum of activities including analgesic, anti-inflammatory, antimicrobial, and even anticancer properties.[3][4][5] This document outlines a multi-tiered strategy, commencing with in silico predictions of drug-likeness, progressing to a suite of in vitro and cell-based assays for primary screening and target deconvolution, and culminating in a forward-look towards lead optimization. Our objective is to furnish the research community with the foundational logic and detailed methodologies required to unlock the therapeutic promise of this intriguing molecule.

Structural Scrutiny and Hypothesis Generation: A Chemist's Perspective

The structure of N-(3-Acetylphenyl)-N-methylacetamide (Figure 1) presents several key features that inform our initial hypotheses regarding its potential biological activities.

-

The Acetanilide Core: This scaffold is the backbone of numerous pharmaceutical agents.[4] Its presence immediately suggests the potential for analgesic and anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, various substitutions on the acetanilide ring have been shown to impart antimicrobial and anticancer activities.[4][6]

-

N-Methyl Substitution: The methylation of the amide nitrogen can influence several key pharmacokinetic properties. It may enhance metabolic stability by sterically hindering enzymatic hydrolysis of the amide bond. This modification can also impact the molecule's conformation and its ability to form hydrogen bonds, which could alter its binding affinity for biological targets.

-

Meta-Acetyl Group: The acetyl substituent on the phenyl ring is an electron-withdrawing group, which can modulate the electronic properties of the aromatic system and influence its interaction with protein targets. This group also provides a potential site for metabolic transformation, such as reduction to an alcohol or conjugation.

Figure 1: Chemical Structure of N-(3-Acetylphenyl)-N-methylacetamide

A 2D representation of N-(3-Acetylphenyl)-N-methylacetamide.

Based on this structural analysis, we hypothesize that N-(3-Acetylphenyl)-N-methylacetamide could exhibit one or more of the following biological activities:

-

Anti-inflammatory and Analgesic: Via inhibition of COX enzymes or other inflammatory mediators.

-

Antimicrobial: Against a panel of pathogenic bacteria and fungi.

-

Anticancer: Through mechanisms such as cytotoxicity or inhibition of cancer-specific signaling pathways.

-

Beta3-Adrenergic Receptor Agonism: Some acetanilide derivatives have been identified as potent and selective beta3-adrenergic receptor agonists, suggesting a potential role in metabolic diseases.[7]

In Silico Profiling: Predicting Drug-Likeness

Before embarking on extensive and resource-intensive wet-lab experiments, a computational assessment of N-(3-Acetylphenyl)-N-methylacetamide's "drug-likeness" is a prudent first step.[8][9][10] These predictive models help to identify potential liabilities, such as poor absorption or metabolic instability, early in the discovery process.[10] We will evaluate the compound against Lipinski's Rule of Five, a widely used set of guidelines to assess the potential for oral bioavailability.[11]

| Parameter | Predicted Value for N-(3-Acetylphenyl)-N-methylacetamide | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight ( g/mol ) | 191.23 | < 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (Estimated) | < 5 | Yes |

| Hydrogen Bond Donors | 0 | < 5 | Yes |

| Hydrogen Bond Acceptors | 2 (Two Carbonyl Oxygens) | < 10 | Yes |

Interpretation: The in silico analysis predicts that N-(3-Acetylphenyl)-N-methylacetamide adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. This favorable profile provides a strong rationale for proceeding with experimental validation.

A Tiered Experimental Approach to Uncover Biological Function

We propose a structured, three-tiered experimental workflow to systematically investigate the biological activity of N-(3-Acetylphenyl)-N-methylacetamide. This approach is designed to maximize information gain while efficiently managing resources.

Sources

- 1. N-(3-Acetylphenyl)-N-methylacetamide | 325715-13-7 [sigmaaldrich.com]

- 2. N-(3-Acetylphenyl)-N-methylacetamide | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]

- 6. rjptonline.org [rjptonline.org]

- 7. Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational methods for the prediction of 'drug-likeness' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prediction of 'drug-likeness' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-(3-Acetylphenyl)-N-methylacetamide: A Technical Guide

Introduction

N-(3-Acetylphenyl)-N-methylacetamide is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.[1] Its molecular structure, which incorporates an acetyl group, a phenyl ring, and an N-methylacetamide functional group, provides multiple sites for further chemical modification.[1] A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to confirm its identity, assess its purity, and elucidate its structure in various chemical environments.

This technical guide provides an in-depth analysis of the expected spectroscopic data for N-(3-Acetylphenyl)-N-methylacetamide, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by comparative data from related chemical structures.

Molecular Structure and Key Functional Groups

A clear visualization of the molecular structure is essential for interpreting spectroscopic data. The structure of N-(3-Acetylphenyl)-N-methylacetamide, with its key functional groups, is presented below.

Figure 1: Molecular Structure of N-(3-Acetylphenyl)-N-methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of N-(3-Acetylphenyl)-N-methylacetamide is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |

| Aromatic (4H) | Multiplet | 7.2 - 8.0 | 4 |

| Acetyl CH₃ | Singlet | 2.6 | 3 |

| N-methyl CH₃ | Singlet | 3.3 | 3 |

| Amide CH₃ | Singlet | 1.9 | 3 |

Interpretation:

-

Aromatic Protons: The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region (approximately 7.2-8.0 ppm). The exact splitting pattern will depend on the coupling constants between adjacent and meta protons.

-

Acetyl Methyl Protons: The three protons of the acetyl group (C(O)CH₃) attached to the phenyl ring are expected to resonate as a singlet at around 2.6 ppm. This downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

N-Methyl Protons: The three protons of the N-methyl group are predicted to appear as a singlet at approximately 3.3 ppm. The nitrogen atom's electronegativity causes a downfield shift.

-

Amide Methyl Protons: The three protons of the methyl group of the acetamide moiety are expected to be a singlet at around 1.9 ppm.

For comparison, the ¹H NMR spectrum of the related compound N-(3-acetyl-phenyl)-N-ethyl-acetamide shows signals for the aromatic protons between 7.56 and 8.06 ppm.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data:

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Acetyl C=O | 197 |

| Amide C=O | 170 |

| Aromatic C (quaternary) | 138 - 148 |

| Aromatic C-H | 120 - 135 |

| N-CH₃ | 37 |

| Acetyl CH₃ | 27 |

| Amide CH₃ | 22 |

Interpretation:

-

Carbonyl Carbons: Two distinct signals are expected for the two carbonyl carbons. The ketone carbonyl of the acetyl group is predicted to be further downfield (around 197 ppm) compared to the amide carbonyl (around 170 ppm). For the isomeric N-(4-acetylphenyl)-N-methylacetamide, these peaks appear at 197.02 ppm and 170.25 ppm, respectively.[3]

-

Aromatic Carbons: The six carbons of the phenyl ring will resonate in the 120-148 ppm region. The carbons attached to the acetyl and N-methylacetamido groups will be quaternary and appear at the lower field end of this range.

-

Methyl Carbons: The N-methyl carbon is expected around 37 ppm, while the acetyl methyl and amide methyl carbons will be further upfield, at approximately 27 ppm and 22 ppm, respectively. In N-(4-acetylphenyl)-N-methylacetamide, the corresponding methyl carbons appear at 37.24 ppm, 26.76 ppm, and 22.65 ppm.[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(3-Acetylphenyl)-N-methylacetamide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra with respect to a reference standard (e.g., tetramethylsilane, TMS).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| C=O (Amide) | Stretch | 1650 - 1680 |

| C-N | Stretch | 1350 - 1450 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Interpretation:

-

Carbonyl Stretching: The IR spectrum will be characterized by two strong absorption bands in the carbonyl region. The ketone C=O stretch is expected at a higher wavenumber (around 1685 cm⁻¹) than the amide C=O stretch (around 1660 cm⁻¹) due to the resonance effect in the amide group.

-

C-N Stretching: A moderate absorption band corresponding to the C-N stretch of the amide is expected in the 1350-1450 cm⁻¹ region.

-

C-H Stretching: The spectrum will also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The molecular weight of N-(3-Acetylphenyl)-N-methylacetamide is 191.23 g/mol .[5]

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 191, corresponding to the molecular ion.

-

Key Fragments:

-

m/z = 149: Loss of the acetyl group (CH₃CO, 42 Da).

-

m/z = 134: Loss of the N-methylacetamide group (N(CH₃)COCH₃, 57 Da).

-

m/z = 43: A strong peak corresponding to the acetyl cation (CH₃CO⁺).

-

Fragmentation Pathway:

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the column stationary phase.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact. The resulting ions are then separated based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of N-(3-Acetylphenyl)-N-methylacetamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on fundamental principles and comparative analysis, offer researchers and scientists the necessary tools to confidently verify the structure and purity of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectroscopic data, facilitating advancements in synthetic chemistry and drug development.

References

- Benchchem. N-(3-Acetylphenyl)-N-ethylacetamide | High Purity.

- ChemicalBook. N-(3-Acetylphenyl)-N-ethylacetaMide synthesis.

- Sigma-Aldrich. N-(3-Acetylphenyl)-N-methylacetamide | 325715-13-7.

- CymitQuimica. N-(3-Acetylphenyl)-N-methylacetamide.

- Supporting Information.

- The Royal Society of Chemistry. Supporting information.

- PubChem - NIH. N-Methylacetamide | C3H7NO | CID 6582.

- BLDpharm. 325715-13-7|N-(3-Acetylphenyl)-N-methylacetamide.

- Sigma-Aldrich. N-(3-Acetylphenyl)-N-methylacetamide | 325715-13-7.

- NIST WebBook. Acetamide, N-methyl-N-phenyl-.

- MySkinRecipes. N-(3-Acetylphenyl)-N-methylacetamide.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of N-(3-Acetylphenyl)-N-methylacetamide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. N-(3-Acetylphenyl)-N-methylacetamide, a compound with potential applications in organic synthesis and medicinal chemistry, lacks a comprehensive public solubility profile.[1] This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of this and other novel chemical entities. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and offer insights into the interpretation of the resulting data within the context of the Biopharmaceutical Classification System (BCS). The methodologies outlined herein are designed to establish a self-validating system for generating reliable and reproducible solubility data, a cornerstone of successful drug development.

Introduction: The Criticality of Solubility in Drug Development